
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate is a coordination compound with the molecular formula C14H7F6FeSb. This compound is notable for its unique structure, which includes both cumene and cyclopentadienyl ligands coordinated to an iron(II) center, with hexafluoroantimonate as the counterion. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of iron(II) chloride with cyclopentadienyl sodium and cumene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction scheme is as follows:
FeCl2+NaC5H5+C9H12+HSbF6→(η−C9H12)(η−C5H5)FeSbF6+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction conditions. The use of large-scale reactors and precise control of reaction parameters are essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands such as cumene or cyclopentadienyl can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Scientific Research Applications
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for other iron-containing compounds.
Mechanism of Action
The mechanism by which (η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate exerts its effects involves the coordination of the iron center with various ligands. The iron center can participate in redox reactions, facilitating electron transfer processes. The hexafluoroantimonate counterion helps stabilize the complex and can influence its reactivity. Molecular targets and pathways involved in its action include interactions with nucleophiles and electrophiles, as well as participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- (η-methylcyclopentadienyl)(η-cyclopentadienyl)iron(II) hexafluoroantimonate
- (η-ethylbenzene)(η-cyclopentadienyl)iron(II) hexafluoroantimonate
Ferrocene: (η-cyclopentadienyl)2Fe
Uniqueness
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of the cumene ligand, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and applications in various fields.
Properties
CAS No. |
100011-37-8 |
|---|---|
Molecular Formula |
C14H17F6FeSb |
Molecular Weight |
476.88 g/mol |
IUPAC Name |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
InChI Key |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Canonical SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Synonyms |
(η-cumene)-(η-cyclopentadienyl)iron(II) hexafluoroantimonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


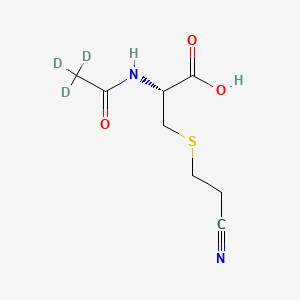
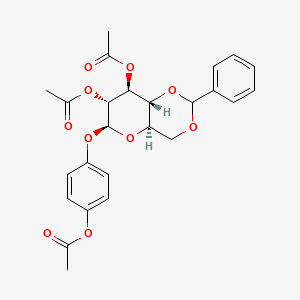

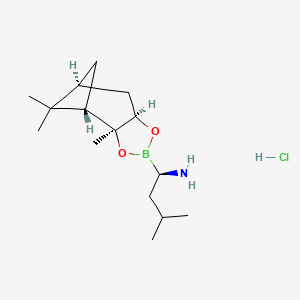
![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
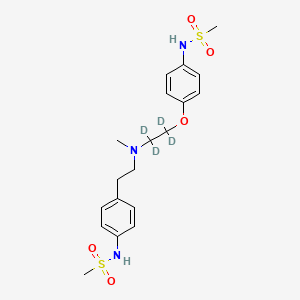
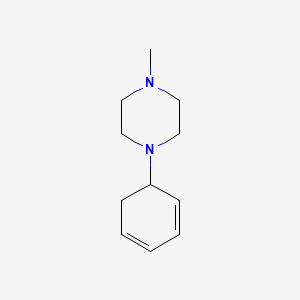
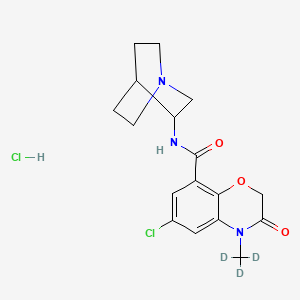
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
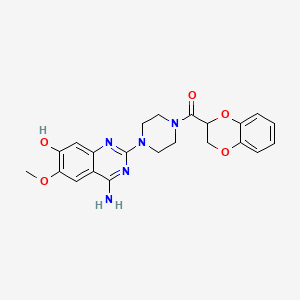
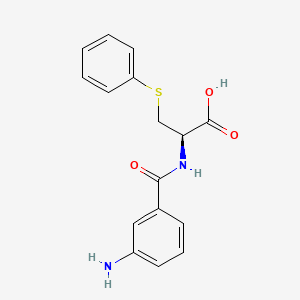
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
